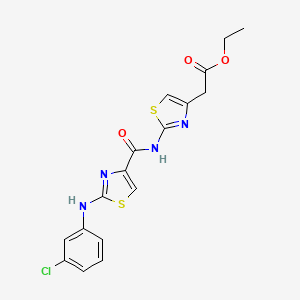

Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate (CAS: 886499-62-3) is a thiazole-derived compound featuring a 3-chlorophenylamino substituent linked via a thiazole-4-carboxamide moiety. Its molecular formula is C₁₃H₁₃ClN₂O₂S, with a molecular weight of 296.77 g/mol . The compound contains two thiazole rings: one bearing the 3-chlorophenylamino group and the other connected to an ethyl acetate chain.

Properties

IUPAC Name |

ethyl 2-[2-[[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O3S2/c1-2-25-14(23)7-12-8-26-17(20-12)22-15(24)13-9-27-16(21-13)19-11-5-3-4-10(18)6-11/h3-6,8-9H,2,7H2,1H3,(H,19,21)(H,20,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYFYSOGWDLPNOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through a cyclization reaction. This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions.

Amination: The next step involves the introduction of the 3-chlorophenylamino group. This can be done through a nucleophilic substitution reaction where the thiazole intermediate reacts with 3-chloroaniline.

Carboxamidation: The thiazole derivative is then subjected to carboxamidation, typically using a carboxylic acid derivative such as ethyl chloroformate, to introduce the carboxamido group.

Esterification: Finally, the compound is esterified to form the ethyl ester, completing the synthesis.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting reaction parameters.

Chemical Reactions Analysis

Core Structural Features and Reactivity

The compound contains two thiazole rings, an amide bond, and an ethyl ester group. Key reactive sites include:

-

Thiazole rings : Potential sites for electrophilic substitution (e.g., alkylation, acylation).

-

Amide bond : Resistant to hydrolysis under mild conditions but susceptible to strong acids/bases.

-

Ester group : Labile under basic or acidic hydrolysis, yielding carboxylic acids.

Thiazole Ring Formation

Thiazole synthesis typically involves cyclization reactions, such as the Hantzsch reaction (aldehydes + thiourea) or condensation of thiourea with ketones. For derivatives like ethyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate ( ), thiazole rings are often preformed via these methods before further functionalization.

Amide Bond Formation

The carboxamido group is likely formed via peptide coupling. For analogous compounds (e.g., 2-amino-thiazole-4-carboxamides ), coupling agents like EDCI, HOBt, and DIPEA facilitate amide bond formation between carboxylic acids and amines. For example:

-

Step : Acid (e.g., thiazole-4-carboxylic acid) + amine (e.g., 3-chlorophenylamine) → amide.

-

Reagents : EDCI (14.86 mmol), HOBt (1.34 g), DIPEA.

Substitution on Thiazole Rings

-

3-Chlorophenylamino group : Introduced via coupling with 3-chlorophenylamine, as seen in ethyl 2-(2-((3-chlorophenyl)amino)thiazol-4-yl)acetate ( ).

-

Nucleophilic substitution : Thiazole’s nitrogen may act as a nucleophile (e.g., attacking carbonyl carbons in amide precursors).

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis to yield a carboxylic acid:

Amide Hydrolysis

Under strong acidic or basic conditions, the amide bond may cleave:

Comparative Analysis of Reactivity

| Functional Group | Reaction Type | Reagents/Conditions | Reference |

|---|---|---|---|

| Ethyl ester | Hydrolysis | NaOH, H₂O, reflux | |

| Amide | Coupling | EDCI, HOBt, DIPEA, DCM | |

| Thiazole | Substitution | 3-Chlorophenylamine, DMAP |

Mechanistic Insights

Scientific Research Applications

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of thiazole derivatives, including ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate. Research indicates that compounds containing thiazole moieties exhibit significant antibacterial and antifungal activities.

Case Study: Antimicrobial Evaluation

A study synthesized various thiazole derivatives and evaluated their antimicrobial efficacy against strains such as Bacillus subtilis and Aspergillus niger. The derivatives demonstrated promising activity, with certain compounds showing minimum inhibitory concentrations (MICs) that suggest potential as oral agents for treating infections .

Anticancer Potential

Thiazole derivatives have also been explored for their anticancer properties. The structural features of this compound make it a candidate for further investigation in cancer therapy.

Case Study: Anticancer Activity

In a study focusing on thiazole derivatives, several compounds were tested against human breast adenocarcinoma cell lines (MCF7). The results indicated that specific derivatives exhibited significant cytotoxic effects, suggesting that modifications to the thiazole structure could enhance anticancer activity .

Enzyme Inhibition

Another promising application of this compound is its potential as an inhibitor of key enzymes involved in disease processes.

Case Study: Acetylcholinesterase Inhibition

Research has shown that certain thiazole-based compounds can inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step chemical reactions, which can be optimized to enhance yield and purity. Structural modifications can lead to derivatives with improved biological activities.

Synthesis Overview

The compound can be synthesized through a series of reactions involving thiazole ring formation and functional group modifications. Characterization techniques such as NMR and LC-MS are typically employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole rings and the 3-chlorophenylamino group are key to its binding affinity and specificity. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

In contrast, 4-methoxyphenyl () provides electron-donating properties, which could alter receptor affinity . Ureido (e.g., compound 10f) and thioureido (e.g., ) groups improve hydrogen-bonding capacity, critical for enzyme inhibition .

Synthetic Efficiency Yields for ureido-containing analogs (e.g., 89–93% in ) surpass those of sulfonyl- or thioureido-derivatives, suggesting milder reaction conditions .

Physicochemical Properties

- Solubility : Piperazine (compound 10f) and morpholine () moieties enhance water solubility compared to the target compound’s purely aromatic structure .

- Stability : Sulfonyl groups (e.g., 35a) confer resistance to hydrolysis, whereas the acetamide linkage in the target compound may be more prone to enzymatic degradation .

Pharmacological Potential Thiazole-triazino-thiones () and pyrrolidine derivatives () are studied for antimicrobial and anticancer activities, implying that the target compound’s 3-chlorophenyl group could similarly target kinases or microbial enzymes .

Biological Activity

Ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate is a synthetic compound belonging to the thiazole class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

- Thiazole Rings : Known for their diverse biological activities.

- Chlorophenyl Group : Enhances the compound's interaction with biological targets.

- Carboxamide Functionalities : Implicated in various biological mechanisms.

Anticancer Properties

Numerous studies have explored the anticancer potential of thiazole derivatives, including this compound. The following table summarizes key findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | A431 | 1.61 ± 1.92 | Apoptosis induction |

| Study B | HT29 | 1.98 ± 1.22 | Cell cycle arrest |

| Study C | Jurkat | <1.0 | Bcl-2 inhibition |

The compound exhibits significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle modulation. The presence of the thiazole ring is crucial for its activity, as indicated by structure-activity relationship (SAR) studies that highlight the importance of substituents on the phenyl ring.

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promise as antimicrobial agents. This compound has been evaluated for its efficacy against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Candida albicans | 8 µg/mL |

These results suggest that the compound possesses significant antimicrobial activity, making it a candidate for further development in treating infections.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Receptor Interaction : It can modulate receptor activity on cell surfaces, influencing cellular signaling pathways.

- Induction of Apoptosis : Evidence suggests that it triggers apoptotic pathways in cancer cells, leading to cell death.

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer effects on various cell lines. This compound demonstrated potent activity against A431 cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of thiazole derivatives revealed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as fungi . This study supports its potential application in treating resistant infections.

Q & A

How can researchers optimize the synthesis of ethyl 2-(2-(2-((3-chlorophenyl)amino)thiazole-4-carboxamido)thiazol-4-yl)acetate to improve yield and purity?

Basic Research Question

Methodological Answer:

Synthesis optimization requires careful selection of reaction conditions and purification techniques. For thiazole derivatives, refluxing in absolute ethanol with stoichiometric equivalents of precursors (e.g., benzothioamide derivatives and ethyl 4-bromo-3-oxobutanoate) is a standard approach. Post-reaction, cooling and ether extraction followed by anhydrous sodium sulfate filtration can isolate the product as an oily liquid . To improve purity, column chromatography or recrystallization using ethanol/water mixtures is recommended. Monitoring reaction progress via thin-layer chromatography (TLC) and adjusting reflux duration (e.g., 1–4 hours) based on intermediate stability can enhance yields .

What analytical techniques are critical for confirming the structure and purity of this compound in academic research?

Basic Research Question

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy : H and C NMR provide detailed information on hydrogen and carbon environments. For example, ethyl ester protons typically appear as quartets (~4.0–4.3 ppm) and methyl groups as triplets (~1.2 ppm) .

- Mass Spectrometry (ESI-MS) : High-resolution MS confirms molecular weight. Derivatives of this compound often show [M+H] peaks in the range of 480–582 m/z, with deviations ≤0.1 Da indicating purity .

- Elemental Analysis : Carbon, hydrogen, and nitrogen microanalysis should align with theoretical values within ±0.4% .

How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in antitumor or antifungal applications?

Advanced Research Question

Methodological Answer:

SAR studies require systematic substitution of functional groups. For example:

- Thiazole Ring Modifications : Replace the 3-chlorophenyl group with fluorophenyl, trifluoromethylphenyl, or dichlorophenyl substituents to evaluate electronic effects on bioactivity .

- Ester Group Variation : Substitute the ethyl ester with methyl or tert-butyl esters to assess steric impacts.

- Linker Optimization : Introduce piperazine or methylenethiazole spacers to modulate flexibility and target binding .

Biological screening should include cytotoxicity assays (e.g., IC determination against cancer cell lines) and antifungal susceptibility testing (e.g., microdilution assays against Candida spp.) .

What strategies address stereochemical challenges in synthesizing thiazole derivatives with imino or methoxyimino groups?

Advanced Research Question

Methodological Answer:

Geometric isomerism in imino/methoxyimino groups (e.g., Z/E configurations) complicates synthesis. Strategies include:

- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate isomers .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., chiral Lewis acids) during imine formation.

- NMR Analysis : H NMR coupling constants and NOESY experiments can distinguish Z/E isomers. For example, cis-(Z) isomers often show distinct NOE correlations between thiazole protons and imino groups .

How should researchers resolve contradictions in bioactivity data across different assays?

Advanced Research Question

Methodological Answer:

Contradictory results (e.g., high in vitro potency but low cellular activity) require systematic troubleshooting:

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO ≤0.1%) .

- Metabolic Stability Testing : Evaluate compound degradation using liver microsomes to rule out rapid metabolism .

- Membrane Permeability : Use Caco-2 cell models or PAMPA assays to assess passive diffusion. Poor permeability may explain discordant in vitro/in vivo results .

- Statistical Analysis : Apply ANOVA or dose-response curve fitting (e.g., Hill equation) to quantify variability and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.